REACTION_CXSMILES
|
C1(CC(=O)CC(=O)CC)C=CC=CC=1.Cl.[NH2:16][OH:17].[OH-].[Na+].[CH2:20]([C:32]1ON=[C:34]([CH2:37][C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[CH:33]=1)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>C(O)(=O)C>[CH2:20]([C:32]1[CH:33]=[C:34]([CH2:37][C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=2)[O:17][N:16]=1)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31] |f:1.2,3.4|
|
Name
|
5-dodecyl-3-(phenylmethyl)isoxazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=CC(=NO1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
66.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(CC(CC)=O)=O
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
201 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 65° C. under nitrogen for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered off
|
Type
|
WASH
|
Details
|
washed with CH3CO2H--H2O (9:1)
|
Type
|
WASH
|
Details
|
The filtercake was washed separately with H2O
|
Type
|
CUSTOM
|
Details
|
dried under house vacuum/air stream
|
Type
|
CUSTOM
|
Details
|
to give a white crystalline solid
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C1=NOC(=C1)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |